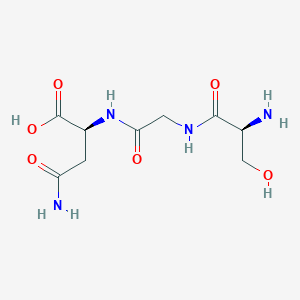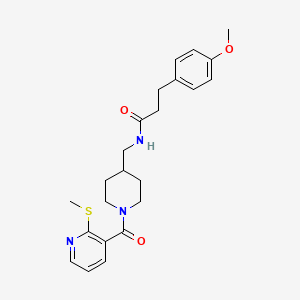
6-(Perfluoroethyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Perfluoroethyl)picolinic acid is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . The 6-(Perfluoroethyl)picolinic acid contains a total of 20 bonds; 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .
Synthesis Analysis
The synthesis of picolinic acid derivatives has been explored in the literature. For instance, 33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids were designed and synthesized for the discovery of compounds with potent herbicidal activity . The synthesis involved a multi-component reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes .Molecular Structure Analysis
The molecular structure of 6-(Perfluoroethyl)picolinic acid includes 20 bonds in total, with 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .科学的研究の応用
Photophysical Applications
6-(Perfluoroethyl)picolinic acid derivatives have been studied for their applications in photophysics. For instance, 6-phosphoryl picolinic acid derivatives have been used as sensitizers for europium and terbium, indicating potential applications in luminescent materials and devices. The study found that the phosphoryl-based complexes exhibited emission intensities and lifetimes in the millisecond range, pointing to their potential in photophysical applications (Andres & Chauvin, 2011).
Biodegradation and Environmental Applications
Picolinic acid, a derivative, has been identified as hazardous to the environment and human health. Studies on its biodegradation, such as the work on Rhodococcus sp. PA18, indicate the potential of microbial strains to utilize picolinic acid as a carbon and energy source. This could lead to applications in bioremediation of environments polluted with picolinic acid (Zhang et al., 2019).
Medicinal Chemistry and Biochemistry
The structural study of Cu(II), Na(I), and CuNPs on picolinic acid ligand explores the interaction between picolinic acid and metal ions, a topic of interest in pharmaceutical industry due to the role of metal ions in the body. The study’s findings on the binding energies and specificity provide insights that could be valuable in medicinal chemistry and biochemistry (Srisung et al., 2018).
Microbial Catabolism and Metabolic Pathways
Research into the microbial degradation and catabolism of picolinic acid has uncovered specific gene clusters and enzymatic pathways responsible for its breakdown. This knowledge is crucial for understanding the environmental impact of picolinic acid and its derivatives and can be leveraged for applications in environmental science and microbial biotechnology (Qiu et al., 2019).
Agricultural Chemistry
6-(Perfluoroethyl)picolinic acid derivatives have been investigated for their herbicidal activity. For example, the design and synthesis of 3-chloro-6-pyrazolyl-picolinate derivatives demonstrated potent herbicidal activity, suggesting applications in agricultural chemistry for weed control (Yang et al., 2021).
作用機序
Picolinic acid, a related compound, works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . It also inhibits viral entry of enveloped viruses, primarily by interfering with viral-cellular membrane fusion, inhibiting virus-mediated syncytia formation, and dysregulating cellular endocytosis .
Safety and Hazards
特性
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-3-1-2-4(14-5)6(15)16/h1-3H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYPOLKCWNZENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(C(F)(F)F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Perfluoroethyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)
![4-tert-butyl-2-oxo-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-3-carboxamide](/img/structure/B2810902.png)

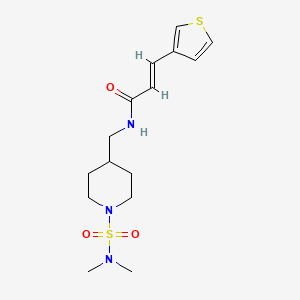
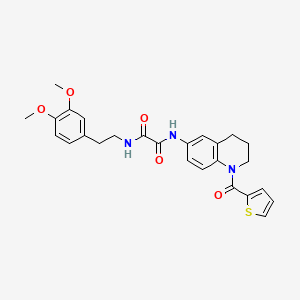
![N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2810908.png)

![3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2810913.png)
![1-(3-Chloro-4-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one](/img/structure/B2810914.png)
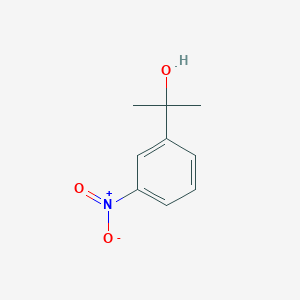
![2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2810916.png)
